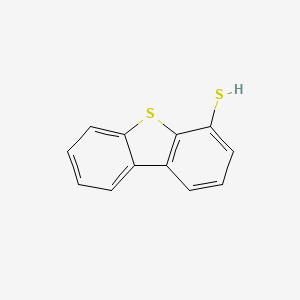
4-Dibenzothiophenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dibenzothiophenethiol is an organosulfur compound that consists of a thiol group attached to the 4-position of a dibenzothiophene molecule Dibenzothiophene itself is a tricyclic heterocycle composed of two benzene rings fused to a central thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Dibenzothiophenethiol can be synthesized through several methods. One common approach involves the lithiation of dibenzothiophene, followed by quenching with a suitable electrophile such as chlorotrimethylsilane or chlorotrimethylstannane . Another method involves the electrochemical synthesis of dibenzothiophene derivatives, which avoids the need for transition metals or iodine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
Análisis De Reacciones Químicas
Types of Reactions
4-Dibenzothiophenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can cleave the C-S bond, leading to the formation of simpler compounds.
Substitution: Aromatic substitution reactions can occur at the benzene rings, especially at positions para to the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents like lithium for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
4-Dibenzothiophenethiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a desulfurization agent in petroleum refining
Mecanismo De Acción
The mechanism of action of 4-Dibenzothiophenethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers, leading to the modification of proteins and other biomolecules. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzothiophene: The parent compound without the thiol group.
Benzothiophene: A simpler heterocycle with one benzene ring fused to a thiophene ring.
Dibenzofuran: A structurally similar compound with an oxygen atom instead of sulfur.
Uniqueness
The thiol group allows for specific interactions and reactions that are not possible with other similar compounds .
Propiedades
Número CAS |
82884-38-6 |
|---|---|
Fórmula molecular |
C12H8S2 |
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
dibenzothiophene-4-thiol |
InChI |
InChI=1S/C12H8S2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H |
Clave InChI |
HRIBXQLSVMKRCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)
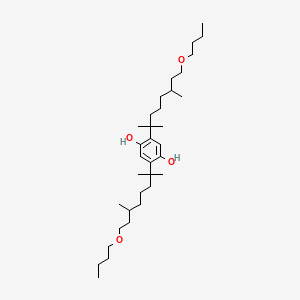
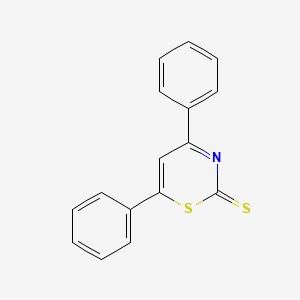
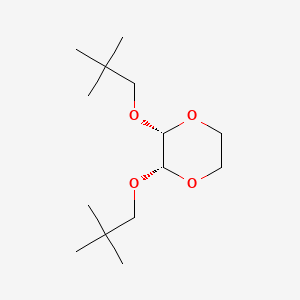
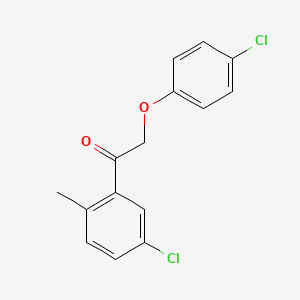
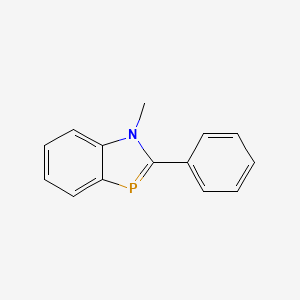
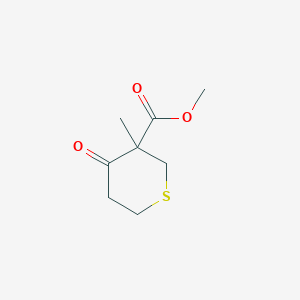
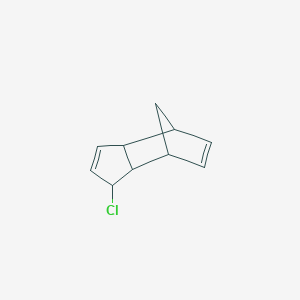
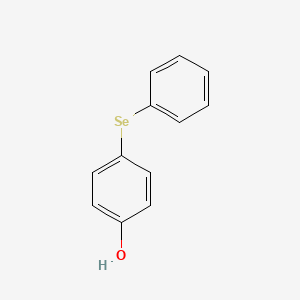
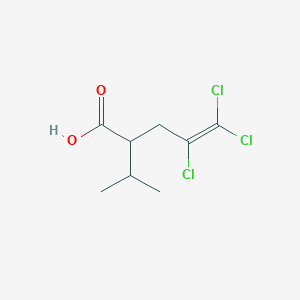

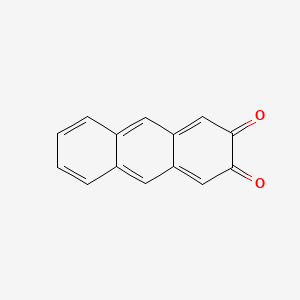
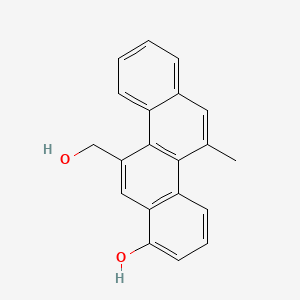
![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)
